1-Heptyne, 3-ethyl-

Physicochemical property Thermodynamics Purification

1-Heptyne, 3-ethyl- (also known as 3-ethylhept-1-yne) is a terminal, branched aliphatic alkyne with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol. Structurally, it features a carbon-carbon triple bond at the terminal position and an ethyl branch at the C3 position, distinguishing it from linear heptynes.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 55944-43-9
Cat. No. B3053757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptyne, 3-ethyl-
CAS55944-43-9
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCCCCC(CC)C#C
InChIInChI=1S/C9H16/c1-4-7-8-9(5-2)6-3/h2,9H,4,6-8H2,1,3H3
InChIKeyZSFABVOIAIIPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Heptyne, 3-ethyl- (CAS 55944-43-9): Physical and Chemical Baseline for Scientific Procurement


1-Heptyne, 3-ethyl- (also known as 3-ethylhept-1-yne) is a terminal, branched aliphatic alkyne with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol . Structurally, it features a carbon-carbon triple bond at the terminal position and an ethyl branch at the C3 position, distinguishing it from linear heptynes. The compound is a flammable liquid at ambient temperature, with a flash point of approximately 26.9 °C . It is sparingly soluble in water and miscible with common organic solvents. As a reactive terminal alkyne, it participates in characteristic reactions such as nucleophilic additions, cycloadditions, and metal-catalyzed couplings, and serves as a versatile intermediate in organic synthesis [1].

Why 1-Heptyne, 3-ethyl- Cannot Be Replaced by Generic Linear Heptynes or Octynes


Simple in-class substitution of 1-heptyne, 3-ethyl- with linear alkynes such as 1-heptyne, 3-heptyne, or 1-octyne is inadvisable due to pronounced differences in critical physicochemical properties. The ethyl branch at C3 significantly elevates boiling point (by >40 °C vs 1-heptyne), alters refractive index and density, and increases hydrophobicity (LogP) . These shifts affect not only bulk phase behavior (e.g., distillation, solvent recovery) but also molecular recognition, partitioning, and reaction kinetics in synthetic transformations. Furthermore, the terminal alkyne moiety imparts a distinct reactivity profile relative to internal alkynes, as evidenced by lower activation energies for radical abstraction reactions [1]. Consequently, the branched terminal structure of 1-heptyne, 3-ethyl- confers a unique combination of steric and electronic properties that cannot be mimicked by linear congeners.

1-Heptyne, 3-ethyl-: Direct Quantitative Differentiation Versus Closest Analogs


Boiling Point: 1-Heptyne, 3-ethyl- Exhibits a 40 °C Higher Boiling Point than 1-Heptyne

1-Heptyne, 3-ethyl- possesses a substantially elevated normal boiling point (140.0 °C) compared to linear terminal 1-heptyne (99.7 °C) and internal 3-heptyne (107.2 °C) [1]. This ~40 °C increase relative to 1-heptyne is attributable to the additional two-carbon ethyl branch, which increases molecular weight and enhances van der Waals interactions.

Physicochemical property Thermodynamics Purification

Refractive Index: 1-Heptyne, 3-ethyl- Shows Enhanced Molecular Polarizability

The refractive index (n) of 1-heptyne, 3-ethyl- is measured at 1.429 , which is higher than that of 1-heptyne (1.419) and 3-heptyne (1.4225) . The increased refractivity reflects greater electron polarizability arising from the larger molecular volume and the polarizable triple bond in a branched framework.

Optical property Refractometry Structure-property relationship

Hydrophobicity (LogP): 1-Heptyne, 3-ethyl- is Significantly More Lipophilic than 1-Heptyne

The calculated octanol-water partition coefficient (LogP) for 1-heptyne, 3-ethyl- is 4.00, compared to 3.12 for 1-heptyne . This near 0.9 LogP unit difference translates to approximately an 8-fold higher partition into octanol, indicating markedly greater hydrophobicity.

Partition coefficient Lipophilicity ADME prediction

Activation Energy for Hydrogen Abstraction: Terminal Alkynes are More Reactive than Alkanes and Alkenes

In a classic study of ethyl radical metathesis with unsaturated hydrocarbons, the activation energy (Eₐ) for hydrogen abstraction from 1-heptyne was determined to be 7.6 ± 0.2 kcal mol⁻¹, substantially lower than that for n-heptane (10.6 ± 0.4) and 1-heptene (8.3 ± 0.5) [1]. While this data is for linear 1-heptyne, it establishes a class-level trend: terminal alkynes exhibit enhanced reactivity toward radical abstraction due to the polarizable triple bond and the relatively weak C–H bond adjacent to the sp-hybridized carbon.

Kinetics Radical reactions Structure-reactivity

1-Heptyne, 3-ethyl-: Evidence-Based Procurement Scenarios for Research and Industry


High-Temperature Organic Synthesis and Distillation

The elevated boiling point of 140 °C makes 1-heptyne, 3-ethyl- suitable as a reaction solvent or medium for transformations requiring temperatures above 100 °C, where lower-boiling alkynes (e.g., 1-heptyne, bp 99.7 °C) would evaporate. It also facilitates purification by fractional distillation at higher thermal cut points, reducing co-distillation with more volatile impurities .

Hydrophobic Probe or Partitioning Tracer

With a LogP of 4.00, 1-heptyne, 3-ethyl- is significantly more lipophilic than 1-heptyne (LogP 3.12). This property can be exploited in biphasic catalytic systems, liquid-liquid extractions, or as a hydrophobic probe to study partitioning behavior in membranes or environmental fate models [1].

Model Substrate for Steric Effects in Alkyne Reactions

The ethyl branch at C3 introduces steric hindrance adjacent to the reactive terminal alkyne. This steric modulation can be used to investigate regioselectivity and stereoselectivity in addition reactions (e.g., hydroboration, hydrostannation) or cycloadditions, where the branched architecture may alter transition-state geometries compared to linear 1-heptyne .

Radical Chain Reactions and Polymerization Studies

Terminal alkynes exhibit lower activation energies for radical abstraction than alkanes or alkenes (7.6 vs 10.6 kcal mol⁻¹). 1-Heptyne, 3-ethyl- can serve as a reactive monomer or chain-transfer agent in radical polymerizations, or as a probe to study hydrogen-atom transfer kinetics in branched alkyne systems [2].

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